[2-(1-naphthyloxy)ethyl]amine hydrochloride
Overview
Description
[2-(1-naphthyloxy)ethyl]amine hydrochloride: is a chemical compound with the molecular formula C12H13NO·HCl and a molecular weight of 223.7 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1-naphthyloxy)ethyl]amine hydrochloride typically involves the reaction of 2-(1-naphthyloxy)ethanol with ammonia or an amine under specific conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactions using high-purity reagents and advanced equipment to maintain the quality and yield of the product . The process is optimized to minimize waste and ensure environmental compliance.
Chemical Reactions Analysis
Types of Reactions
[2-(1-naphthyloxy)ethyl]amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different amine derivatives.
Substitution: The compound can participate in substitution reactions where the naphthyloxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include and .
Reducing Agents: Reducing agents such as and are often used.
Substitution Reagents: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones , while reduction can produce secondary amines .
Scientific Research Applications
[2-(1-naphthyloxy)ethyl]amine hydrochloride is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of [2-(1-naphthyloxy)ethyl]amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes , altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- [2-(1-naphthyloxy)ethyl]amine
- [2-(1-naphthyloxy)ethyl]amine sulfate
- [2-(1-naphthyloxy)ethyl]amine phosphate
Uniqueness
Compared to similar compounds, [2-(1-naphthyloxy)ethyl]amine hydrochloride is unique due to its hydrochloride salt form , which enhances its solubility and stability in aqueous solutions. This makes it particularly useful in various research and industrial applications .
Properties
IUPAC Name |
2-naphthalen-1-yloxyethanamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO.ClH/c13-8-9-14-12-7-3-5-10-4-1-2-6-11(10)12;/h1-7H,8-9,13H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CODYKVATHUKKJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCCN.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118868-67-0 | |
Record name | 1-(2-aminoethoxy)naphthalene hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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